1,3-dimethyl-1H-perimidin-2(3H)-one
Description
Properties
CAS No. |
2306-08-3 |
|---|---|
Molecular Formula |
C13H12N2O |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
1,3-dimethylperimidin-2-one |
InChI |
InChI=1S/C13H12N2O/c1-14-10-7-3-5-9-6-4-8-11(12(9)10)15(2)13(14)16/h3-8H,1-2H3 |
InChI Key |
WZWDLGNDEHWENW-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC3=C2C(=CC=C3)N(C1=O)C |
Canonical SMILES |
CN1C2=CC=CC3=C2C(=CC=C3)N(C1=O)C |
solubility |
0.8 [ug/mL] |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
Research indicates that 1,3-dimethyl-1H-perimidin-2(3H)-one exhibits notable antimicrobial and antiparasitic activities. Derivatives of this compound have shown effectiveness against various pathogens, suggesting its potential as a lead compound for developing new therapeutic agents.
Case Study: Antimicrobial Activity
- Objective: Evaluate the antimicrobial efficacy of this compound.
- Methodology: In vitro assays against bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Findings: The compound demonstrated significant inhibition of bacterial growth, indicating potential for further drug development.
Interaction with Biological Targets
The compound has been noted for its ability to bind selectively to specific biological targets, including DNA lesions. This property opens avenues for applications in genetic research and therapy.
Table 1: Biological Activity Overview
| Activity Type | Target Organism/Pathway | Observations |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | Significant growth inhibition |
| Antiparasitic | Plasmodium falciparum | Moderate activity observed |
| DNA Interaction | DNA lesions | Selective binding affinity noted |
Material Science Applications
In addition to its biological applications, this compound is being explored for its potential use in material sciences. Its unique structural properties allow it to be incorporated into polymer matrices, enhancing material characteristics such as thermal stability and mechanical strength.
Case Study: Polymer Enhancement
- Objective: Investigate the effects of incorporating this compound into polymer composites.
- Methodology: Synthesis of polymer blends followed by mechanical testing.
- Findings: Enhanced tensile strength and thermal stability were observed in composites containing the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Perimidinones differ from dihydropyrimidinones in their fully aromatic pyrimidinone ring and naphthalene backbone, which enhance rigidity and optical properties .
- Synthetic Flexibility: Perimidinones are functionalized via cross-coupling (e.g., Suzuki), whereas dihydropyrimidinones are synthesized via multicomponent reactions (e.g., Biginelli) .
Optical and Catalytic Properties
Table 2: Optical and Catalytic Performance
Key Observations :
- Perimidinones exhibit moderate fluorescence quantum yields, making them viable alternatives to naphthalimides in cost-sensitive applications .
- In catalysis, perimidinone-derived brominated precursors serve as substrates in Sonogashira reactions, though Pd/Cu nanoparticles on agarose show superior catalytic efficiency .
Thermodynamic Stability and Crystal Packing
- Conformational Stability: 6,7-Diaryl-perimidinones exhibit high barriers to syn/anti isomerization (ΔG<sup>‡</sup> ≈ 18–22 kcal/mol) due to steric clashes between peri-aryl groups .
- Crystal Packing: Perimidinones form planar arrangements with weak C–H⋯O interactions, contrasting with benzimidazole derivatives (e.g., 1-(4-methylbenzyl)-1H-benzimidazol-2(3H)-one), which adopt near-planar geometries and N–H⋯O hydrogen-bonded dimers .
Pharmacological Activity (Contrast with Analogs)
While dihydropyrimidinones and quinazolinones are extensively studied for bioactivity (e.g., analgesic, anticancer) , perimidinones lack reported pharmacological data. This highlights a structural-activity divergence: electron-deficient perimidinones prioritize material science applications, whereas dihydropyrimidinones leverage hydrogen-bonding capacity for drug design .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 1,3-dimethyl-1H-perimidin-2(3H)-one, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves condensation reactions of 1,8-diaminonaphthalene with ketones or aldehydes under controlled conditions. For example, alkylation or methylation steps may follow to introduce substituents. Reaction parameters such as solvent choice (e.g., ethanol or DMF), temperature (60–100°C), and catalysts (e.g., acid/base) are optimized to enhance yield and purity. Post-synthesis, purification via column chromatography or recrystallization ensures product integrity. Characterization via NMR (¹H/¹³C) and X-ray crystallography confirms structural accuracy .
Q. Which spectroscopic techniques are most reliable for characterizing this compound in solution and solid states?
- Methodological Answer :
- Solution NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) identify proton environments and carbon frameworks. For example, the carbonyl group at position 2 appears as a distinct peak in ¹³C NMR (~170 ppm).
- Solid-State CP/MAS ¹³C NMR : Resolves tautomeric forms and hydrogen-bonding interactions in crystalline states.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight, while fragmentation patterns in electron ionization (EI) or ESI-MS reveal stability and gas-phase behavior .
Q. How is X-ray crystallography applied to resolve the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is performed on crystals grown via slow evaporation. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Software like SHELXL refines the structure, resolving bond lengths, angles, and packing arrangements. For instance, reveals that the solid-state structure adopts a non-planar conformation due to crystal-packing forces, contrasting with planar computational models .
Advanced Research Questions
Q. How do computational methods (e.g., AM1) reconcile discrepancies between predicted and observed geometries of this compound?
- Methodological Answer : Semiempirical AM1 calculations optimize the gas-phase geometry, often predicting planar structures. However, X-ray data show deviations (e.g., dihedral angles) due to intermolecular forces in crystals. Researchers compare Hirshfeld surfaces and interaction energies to quantify packing effects. For robust validation, hybrid DFT (e.g., B3LYP) with dispersion corrections is recommended .
Q. What mechanistic insights explain the tautomeric equilibrium between oxo and hydroxy forms of perimidin-2(3H)-one derivatives?
- Methodological Answer : Tautomerism is studied via variable-temperature NMR and isotopic labeling. For 1,3-dimethyl derivatives, the oxo tautomer dominates in solution due to resonance stabilization. In contrast, solid-state CP/MAS ¹³C NMR and X-ray data show no hydroxy tautomer, confirming stability of the oxo form. Solvent polarity and hydrogen-bonding networks further modulate equilibrium .
Q. How can mass spectrometry elucidate gas-phase fragmentation pathways of this compound?
- Methodological Answer : EI-MS analysis reveals sequential loss of CO (from the oxo group) and methyl radicals. Comparative studies with deuterated analogs distinguish between fragmentation pathways. For example, notes that ionization induces a [1,3]-H shift in the hydroxy tautomer, leading to H₂O elimination. HRMS and tandem MS (MS/MS) validate proposed mechanisms .
Data Contradiction Analysis
Q. Why do computational models and experimental data diverge in describing the planarity of this compound?
- Analysis : AM1 calculations predict a planar structure, while X-ray data show non-planarity due to crystal-packing forces (e.g., π-π stacking and van der Waals interactions). Researchers must distinguish intrinsic molecular geometry from external lattice effects. Molecular dynamics simulations in solvent environments can bridge this gap .
Q. How do variations in DNA extraction protocols (e.g., antioxidant use) inform analogous challenges in isolating reactive intermediates of this compound?
- Analysis : Although unrelated to DNA, parallels exist in handling reactive species. For example, antioxidants (e.g., BHT) may stabilize intermediates during synthesis, while low-temperature workflows minimize degradation. Methodological rigor from DNA studies (e.g., controlled temperature, inert atmospheres) can be adapted to synthetic chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
